2-{[2-Hydroxy-3-(octylsulfonyl)propyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-{[2-HYDROXY-3-(OCTYLSULFONYL)PROPYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structural features. This compound contains a pyridyl cyanide core substituted with various functional groups, including a hydroxy group, an octylsulfonyl group, a thienyl group, and a trifluoromethyl group. The presence of these diverse functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-HYDROXY-3-(OCTYLSULFONYL)PROPYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves multiple steps, each requiring specific reagents and conditions:
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Formation of the Pyridyl Cyanide Core: : The initial step involves the synthesis of the pyridyl cyanide core. This can be achieved through a nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a cyanide source, such as sodium cyanide, under basic conditions.
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Introduction of the Thienyl Group: : The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and the pyridyl cyanide core.
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Addition of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a trifluoromethylation reaction using a reagent like trifluoromethyl iodide in the presence of a suitable catalyst.
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Attachment of the Octylsulfonyl Group: : The octylsulfonyl group can be attached via a sulfonylation reaction, where an octylsulfonyl chloride is reacted with the intermediate compound in the presence of a base.
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Incorporation of the Hydroxy Group: : The hydroxy group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The pyridyl cyanide core can be reduced to form an amine derivative. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
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Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions, where the octylsulfonyl group is replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-HYDROXY-3-(OCTYLSULFONYL)PROPYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Its unique structure may allow it to modulate specific biological pathways, making it a potential lead compound for new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-HYDROXY-3-(OCTYLSULFONYL)PROPYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound’s effects may be mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Its diverse functional groups allow it to engage in multiple interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-HYDROXY-3-(HEXYLSULFONYL)PROPYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
- **2-{[2-HYDROXY-3-(OCTYLSULFONYL)PROPYL]SULFANYL}-6-(2-FURYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
- **2-{[2-HYDROXY-3-(OCTYLSULFONYL)PROPYL]SULFANYL}-6-(2-THIENYL)-4-(METHYL)-3-PYRIDYL CYANIDE
Uniqueness
The uniqueness of 2-{[2-HYDROXY-3-(OCTYLSULFONYL)PROPYL]SULFANYL}-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the octylsulfonyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic biological targets. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C22H27F3N2O3S3 |
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Molecular Weight |
520.7 g/mol |
IUPAC Name |
2-(2-hydroxy-3-octylsulfonylpropyl)sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H27F3N2O3S3/c1-2-3-4-5-6-7-11-33(29,30)15-16(28)14-32-21-17(13-26)18(22(23,24)25)12-19(27-21)20-9-8-10-31-20/h8-10,12,16,28H,2-7,11,14-15H2,1H3 |
InChI Key |
GJLGKJIVFRIBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N)O |
Origin of Product |
United States |
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